molecular formula C16H17NO2 B1455148 3-Methyl-2-(4-propoxybenzoyl)pyridine CAS No. 1187164-40-4

3-Methyl-2-(4-propoxybenzoyl)pyridine

Cat. No. B1455148
M. Wt: 255.31 g/mol
InChI Key: DIXQMNUHYGCDRQ-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-propoxybenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives1. It is also known as E304 or ethoxyquin1. This compound is widely used in the food industry as an antioxidant to prevent spoilage and extend the shelf life of animal feed, pet food, and human food1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Methyl-2-(4-propoxybenzoyl)pyridine. However, there are general methodologies for the introduction of various bio-relevant functional groups to pyridine2. For example, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans2.



Molecular Structure Analysis

The molecular formula of 3-Methyl-2-(4-propoxybenzoyl)pyridine is C16H17NO23. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Methyl-2-(4-propoxybenzoyl)pyridine.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-(4-propoxybenzoyl)pyridine are not explicitly mentioned in the available resources.


Scientific Research Applications

Luminescent Complexes

One study explores the synthesis and properties of blue-green luminescent rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes exhibit unique photophysical properties with emission wavelengths lying in the blue-green region, which is rare for rhenium(I) tricarbonyl complexes. Their photoluminescence lifetime decays were also measured, contributing valuable insights into potential applications in light-emitting devices and sensors (Xiao-wei Li et al., 2012).

Advanced Polyimides

Another significant application is found in the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers. These polyimides are notable for their excellent thermal stability, outstanding mechanical properties, and low dielectric constants, making them suitable for high-performance materials in electronics and aerospace industries (Xiaolong Wang et al., 2006).

Catalytic Activities

Research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids has shown that these compounds, with various substituents on tin, have interesting physicochemical properties. Their synthesis and structural investigation provide insights into their potential as catalysts in organic synthesis, affecting both the photophysical properties of metal centers and the ligands' conformation and intermolecular interactions (D. Tzimopoulos et al., 2010).

Heterocyclic Compounds

The synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives from a convenient scaffold demonstrates the versatility of pyridine-based compounds in creating complex heterocyclic structures. These compounds have potential applications in drug discovery and development due to their structural complexity and functional diversity (J. G. Ruano et al., 2005).

Green Chemistry

A modified synthesis approach for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of gastroesophageal reflux disease (GERD) treatments, highlights the importance of green chemistry principles. This method reduces waste generation and improves the synthesis efficiency, demonstrating the compound's application in developing more sustainable pharmaceutical manufacturing processes (Rohidas Gilbile et al., 2017).

Safety And Hazards

The safety and hazards of 3-Methyl-2-(4-propoxybenzoyl)pyridine are not explicitly mentioned in the available resources.


properties

IUPAC Name

(3-methylpyridin-2-yl)-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-11-19-14-8-6-13(7-9-14)16(18)15-12(2)5-4-10-17-15/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXQMNUHYGCDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237347
Record name (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-propoxybenzoyl)pyridine

CAS RN

1187164-40-4
Record name (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2-pyridinyl)(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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